REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].C(OCC)C>[OH-].[K+]>[C:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)(=[O:12])[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6.48 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the reaction mixture with ice
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
once the organic phase is separated
|
Type
|
WASH
|
Details
|
it is washed with a NaHCO3 oversaturated solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
finally evaporated
|
Type
|
DISTILLATION
|
Details
|
The obtained product is then distilled (b.p. 140°-150° C.) under vacuum (3 mm Hg)
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatographic column (eluant cyclohexane/ethyl acetate 8: 2)
|
Type
|
CUSTOM
|
Details
|
A substantially pure product is obtained
|
Type
|
CUSTOM
|
Details
|
to be used for the successive reaction (yield 45%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |